REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[NH2:7])([O-:3])=[O:2].[CH3:14][S:15](Cl)(=[O:17])=[O:16].N1C=CC=CC=1>C(Cl)Cl>[N+:1]([C:4]1[CH:5]=[C:6]([NH:7][S:15]([CH3:14])(=[O:17])=[O:16])[CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])([O-:3])=[O:2]
|
Name
|
|
Quantity
|
5.27 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(N)C=CC1[N+](=O)[O-]
|
Name
|
|
Quantity
|
3.36 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
5.82 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
was stirred for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Mixture was concentrated under vacuum
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1[N+](=O)[O-])NS(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |